molecular formula C9H12N2O5 B15327685 5-((tert-Butoxycarbonyl)amino)oxazole-2-carboxylic acid

5-((tert-Butoxycarbonyl)amino)oxazole-2-carboxylic acid

Cat. No.: B15327685
M. Wt: 228.20 g/mol
InChI Key: QYQMKGJBGQIXQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[(tert-butoxy)carbonyl]amino}-1,3-oxazole-2-carboxylic acid is a heterocyclic compound that contains an oxazole ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(tert-butoxy)carbonyl]amino}-1,3-oxazole-2-carboxylic acid typically involves the formation of the oxazole ring followed by the introduction of the Boc-protected amino group and the carboxylic acid functionality. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The tert-butoxycarbonyl group is then introduced using tert-butyl chloroformate in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

5-{[(tert-butoxy)carbonyl]amino}-1,3-oxazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-{[(tert-butoxy)carbonyl]amino}-1,3-oxazole-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-{[(tert-butoxy)carbonyl]amino}-1,3-oxazole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected to reveal a reactive amine, which can form covalent or non-covalent interactions with target proteins. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[(tert-butoxy)carbonyl]amino}-1,3-oxazole-2-carboxylic acid is unique due to its oxazole ring, which imparts distinct electronic and steric properties compared to similar compounds. This uniqueness makes it valuable in the design of molecules with specific biological activities .

Properties

Molecular Formula

C9H12N2O5

Molecular Weight

228.20 g/mol

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-2-carboxylic acid

InChI

InChI=1S/C9H12N2O5/c1-9(2,3)16-8(14)11-5-4-10-6(15-5)7(12)13/h4H,1-3H3,(H,11,14)(H,12,13)

InChI Key

QYQMKGJBGQIXQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(O1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.